Cas no 300588-79-8 (1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine)
1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine Chemical and Physical Properties
Names and Identifiers
-
- 1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine
- 3-Methyl-6-piperazin-1-yl-[1,2,4]triazolo[4,3-b]pyridazine
- 1,2,4-Triazolo[4,3-b]pyridazine, 3-methyl-6-(1-piperazinyl)-
- 3-methyl-6-piperazin-1-yl[1,2,4]triazolo[4,3-b]pyridazine
- 300588-79-8
- EN300-70915
- 3-Methyl-6-(piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine
- SCHEMBL21434305
- 3-methyl-6-(piperazin-1-yl)[1,2,4]triazolo[4,3-b]pyridazine
- Oprea1_162944
- AKOS005744577
- AJ-292/37143037
- F1967-0600
- 3-methyl-6-(1-piperazinyl)[1,2,4]triazolo[4,3-b]pyridazine
- STL124045
- CS-0282855
-
- Inchi: 1S/C10H14N6/c1-8-12-13-9-2-3-10(14-16(8)9)15-6-4-11-5-7-15/h2-3,11H,4-7H2,1H3
- InChI Key: HPOZZZPWEOBLQH-UHFFFAOYSA-N
- SMILES: C12=NN=C(C)N1N=C(N1CCNCC1)C=C2
Computed Properties
- Exact Mass: 218.12799447Da
- Monoisotopic Mass: 218.12799447Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 16
- Rotatable Bond Count: 1
- Complexity: 241
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.1
- Topological Polar Surface Area: 58.4Ų
1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | M234176-100mg |
3-methyl-6-piperazin-1-yl[1,2,4]triazolo[4,3-b]pyridazine |
300588-79-8 | 100mg |
$ 95.00 | 2022-06-04 | ||
| TRC | M234176-500mg |
3-methyl-6-piperazin-1-yl[1,2,4]triazolo[4,3-b]pyridazine |
300588-79-8 | 500mg |
$ 340.00 | 2022-06-04 | ||
| TRC | M234176-1g |
3-methyl-6-piperazin-1-yl[1,2,4]triazolo[4,3-b]pyridazine |
300588-79-8 | 1g |
$ 550.00 | 2022-06-04 | ||
| Enamine | EN300-70915-0.05g |
1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine |
300588-79-8 | 0.05g |
$359.0 | 2023-07-07 | ||
| Enamine | EN300-70915-0.1g |
1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine |
300588-79-8 | 0.1g |
$376.0 | 2023-07-07 | ||
| Enamine | EN300-70915-0.25g |
1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine |
300588-79-8 | 0.25g |
$393.0 | 2023-07-07 | ||
| Enamine | EN300-70915-0.5g |
1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine |
300588-79-8 | 0.5g |
$410.0 | 2023-07-07 | ||
| Enamine | EN300-70915-1.0g |
1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine |
300588-79-8 | 1.0g |
$428.0 | 2023-07-07 | ||
| Enamine | EN300-70915-2.5g |
1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine |
300588-79-8 | 2.5g |
$838.0 | 2023-07-07 | ||
| Enamine | EN300-70915-5.0g |
1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine |
300588-79-8 | 5.0g |
$1240.0 | 2023-07-07 |
1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine Suppliers
1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine Related Literature
-
1. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
-
Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
-
Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
-
Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
-
Richa Sardessai,Shobhana Krishnaswamy,Mysore S. Shashidhar CrystEngComm, 2012,14, 8010-8016
Additional information on 1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine
Introduction to 1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine and Its Applications in Modern Chemical Biology
1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine is a heterocyclic compound that has garnered significant attention in the field of chemical biology due to its unique structural and pharmacological properties. This compound, identified by its CAS number 300588-79-8, belongs to a class of molecules that exhibit promising activities in various biological assays. The intricate scaffold of this molecule, featuring a triazolo[4,3-b]pyridazine core linked to a piperazine moiety, makes it a valuable candidate for further investigation in drug discovery and therapeutic development.
The triazolo[4,3-b]pyridazine moiety is a key structural feature that contributes to the compound's biological activity. This scaffold has been extensively studied for its potential in modulating various biological pathways, including enzyme inhibition and receptor binding. The presence of a methyl group at the 3-position of the triazolo[4,3-b]pyridazine ring further enhances its pharmacological profile by influencing its electronic properties and interactions with biological targets. These structural elements make 1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine a compelling subject for research in medicinal chemistry.
In recent years, there has been a growing interest in developing small molecule inhibitors that target specific enzymes and receptors involved in diseases such as cancer, inflammation, and neurodegenerative disorders. The piperazine moiety in 1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine is known to enhance binding affinity and selectivity due to its ability to form multiple hydrogen bonds with biological targets. This feature has been leveraged in the design of novel therapeutic agents that exhibit high efficacy and low toxicity.
Recent studies have highlighted the potential of 1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine as an inhibitor of enzymes such as kinases and phosphodiesterases. These enzymes play critical roles in cellular signaling pathways that are dysregulated in various diseases. For instance, research has demonstrated that this compound can inhibit the activity of protein kinase A (PKA) and other kinases involved in cancer cell proliferation. The ability to modulate these kinases offers a promising strategy for developing targeted therapies against malignancies.
Moreover, the triazolo[4,3-b]pyridazine core has been shown to interact with receptors such as the serotonin receptor (5-HT receptor) and the dopamine receptor (D2 receptor). These interactions are relevant in the treatment of neurological disorders such as depression and schizophrenia. The structural versatility of 1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine allows for modifications that can fine-tune its binding properties to specific receptors, making it a versatile scaffold for drug development.
The synthesis of 1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies have been employed to optimize yield and purity. Techniques such as transition metal-catalyzed cross-coupling reactions have been particularly useful in constructing the complex heterocyclic framework of this compound. These synthetic advancements have enabled researchers to produce larger quantities of the compound for further biological testing.
In vitro studies have revealed that 1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine exhibits significant inhibitory activity against several target enzymes and receptors. For example, it has been shown to inhibit the growth of cancer cell lines by targeting key signaling pathways involved in cell survival and proliferation. Additionally, preclinical studies have indicated that this compound can modulate inflammatory responses by inhibiting enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).
The pharmacokinetic properties of 1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine have also been evaluated to assess its potential as a therapeutic agent. Studies have shown that this compound exhibits good oral bioavailability and favorable distribution patterns within vivo systems. These findings suggest that it may be suitable for clinical development if further safety and efficacy data are obtained.
Future research directions include exploring the structure-activity relationships (SAR) of this compound to identify analogs with enhanced potency and selectivity. Computational modeling techniques such as molecular docking have been employed to predict binding interactions between 1-{3-methyl-[1,2,4]triazolo[4,b-pyridazin]-6-y!l)piperazine and its target proteins. These computational approaches can accelerate the discovery process by identifying promising lead compounds for further optimization.
Additionally,the potential applications of 1-{3-methyl-[1,b24-triazo!o[b,b-pyridazin]-6-y!l)piperazine extend beyond oncology and inflammation research。 It has shown promise in treating neurological disorders due to its ability to interact with neurotransmitter receptors。 Further investigations into its effects on central nervous system (CNS) pathways could open new avenues for therapeutic intervention。
300588-79-8 (1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine) Related Products
- 915920-57-9(2-(3-methyl1,2,4triazolo4,3-bpyridazin-6-yl)aminoethanol)
- 87539-99-9(6-(4-methylpiperazin-1-yl)-3-phenyl[1,2,4]triazolo[3,4-a]phthalazine)
- 1306605-44-6(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine dihydrochloride)
- 1204296-27-4(1-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}piperazine)
- 204198-21-0(1,2,4-Triazolo[4,3-b]pyridazine, 3-methyl-6-(1-pyrrolidinyl)-)
- 946157-08-0(6-piperazin-1-ylimidazo1,2-bpyridazine hydrochloride)
- 70887-26-2(2-Propanol, 1-[ethyl(3-methyl-1,2,4-triazolo[4,3-b]pyridazin-6-yl)amino]-)
- 70887-24-0(1-[methyl(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)amino]propan-2-ol hydrochloride)
- 1204296-86-5(1-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine)
- 56383-11-0(3-methyl-6-(morpholin-4-yl)[1,2,4]triazolo[4,3-b]pyridazine)